molecular formula C49H82O22P4 · 4Na B1163587 PtdIns-(3,4,5)-P3 (1-stearoyl, 2-docosahexaenoyl) (sodium salt)

PtdIns-(3,4,5)-P3 (1-stearoyl, 2-docosahexaenoyl) (sodium salt)

Cat. No. B1163587
M. Wt: 1239
InChI Key: FBOJSTJWNFEPLC-ROQQFWIRSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphatidyl inositol trisphosphate (PtdIns-(3,4,5)-P3) is a membrane phospholipid that may be cleaved by phospholipase C (PLC) to produce the second messengers inositol tetrakisphosphate (IP4) and diacylglycerol (DAG). IP4 triggers an increase in intracellular calcium. PtdIns-(3,4,5)-P3 (1-stearoyl, 2-docosahexaenoyl) is an uncommon phospholipid having the ω-3 fatty acid docosahexaenoate (DHA) in the sn-2 position. In addition to releasing an unusual DHA-containing DAG in response to PLC, this phospholipid can serve as a source of DHA in response to phospholipases A2 (PLA2). Importantly, the inositol head group of PtdIns-(3,4,5)-P3 can serve as an anchor for the binding of proteins bearing pleckstrin homology (PH) domains.

Scientific Research Applications

Phosphatidylinositol Composition in Different Species

  • Study Focus: Examination of phosphatidylinositol (PtdIns) composition in yellowtail fish compared to mammals, focusing on the abundance of arachidonate and docosahexaenoic acid in various tissues. Key finding: PtdIns from yellowtail predominantly featured 1-stearoyl-2-arachidonoyl, contrasting mammalian PtdIns which is mainly 1-stearoyl-2-arachidonoyl species (Tanaka et al., 2003).

PTEN/MMAC1 and Phosphatidylinositol Dephosphorylation

  • Study Focus: Investigating the role of PTEN/MMAC1 in the dephosphorylation of phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3), a critical cell growth signaling molecule. Key finding: PTEN overexpression reduced insulin-induced PtdIns(3,4,5)P3 production without affecting phosphoinositide 3-kinase activation (Maehama & Dixon, 1998).

Localization of PtdIns(3,4,5)P3 in Cellular Signaling

  • Study Focus: Exploring the localization and function of PtdIns(3,4,5)P3 in cell signaling, particularly in relation to growth factors. Key finding: PtdIns(3,4,5)P3 is present in both plasma membranes and nuclear matrix, indicating its broad role in cellular signaling processes (Lindsay et al., 2006).

PtdIns(4,5)P2 in Stress Responses in Plants

  • Study Focus: Assessing the role of PtdIns(4,5)P2 in the response of Arabidopsis plants to salt and osmotic stress. Key finding: Rapid increase in PtdIns(4,5)P2 synthesis in response to stress, suggesting a significant role in plant stress signaling pathways (Dewald et al., 2001).

Synthesis of PtdIns(3,4,5)P3 and Diastereoisomers

  • Study Focus: Chemical synthesis of naturally occurring PtdIns(3,4,5)P3 and its diastereoisomers, essential for understanding its molecular interactions and functions. Key finding: Successful synthesis of PtdIns(3,4,5)P3 and its diastereoisomers, providing a basis for further biochemical and cellular studies (Gaffney & Reese, 2001).

PtdIns(3,4,5)P3 in Obesity and Diabetes

  • Study Focus: Examining the role of PtdIns(3,4,5)P3 in obesity and diabetes, and its implications in metabolic diseases. Key finding: Dysregulation in PtdIns(3,4,5)P3 metabolism is closely associated with insulin resistance and metabolic diseases like obesity and diabetes (Manna & Jain, 2015).

Myosin I and PtdIns(3,4,5)P3 in Cell Movement

  • Study Focus: Understanding how PtdIns(3,4,5)P3 interacts with myosin I in cell movement and phagocytosis. Key finding: PtdIns(3,4,5)P3 regulates the membrane recruitment of myosin I, influencing actin polymerization and chemotaxis (Chen & Iijima, 2012).

properties

Molecular Formula

C49H82O22P4 · 4Na

Molecular Weight

1239

InChI

InChI=1S/C49H86O22P4/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(51)67-41(39-65-42(50)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2)40-66-75(63,64)71-46-44(52)47(68-72(54,55)56)49(70-74(60,61)62)48(45(46)53)69-73(57,58)59/h5,7,11,1

InChI Key

FBOJSTJWNFEPLC-ROQQFWIRSA-J

SMILES

CCCCCCCCCCCCCCCCCC(OCC(OC(CC/C=CC/C=CC/C=CC/C=CC/C=CC/C=CCC)=O)COP([O-])(O[C@@H]1[C@H](O)[C@H](OP([O-])(O)=O)[C@@H](OP([O-])(O)=O)[C@H](OP([O-])(O)=O)[C@H]1O)=O)=O

synonyms

1-(1-octadecanoyl)-2R-(5Z,8Z,11Z,14Z)-eicosatetraenoylphosphatidyl)inositol-3,4,5-triphosphate, tetrasodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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